molecular formula C13H14BrClO2 B8168752 (E)-tert-butyl 3-(4-bromo-2-chlorophenyl)acrylate

(E)-tert-butyl 3-(4-bromo-2-chlorophenyl)acrylate

Cat. No.: B8168752
M. Wt: 317.60 g/mol
InChI Key: OUUJSEPGGAKNIP-FNORWQNLSA-N
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Description

(E)-tert-butyl 3-(4-bromo-2-chlorophenyl)acrylate is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group, a 4-bromo-2-chlorophenyl group, and an acrylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-tert-butyl 3-(4-bromo-2-chlorophenyl)acrylate typically involves the esterification of (E)-3-(4-bromo-2-chlorophenyl)acrylic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

(E)-tert-butyl 3-(4-bromo-2-chlorophenyl)acrylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.

    Oxidation Reactions: The acrylate moiety can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction Reactions: The double bond in the acrylate group can be reduced to form saturated esters.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide.

    Oxidation Reactions: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) are often used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst can be employed.

Major Products Formed

    Substitution Reactions: Products include substituted phenyl acrylates.

    Oxidation Reactions: Products include epoxides and other oxidized derivatives.

    Reduction Reactions: Products include saturated esters.

Scientific Research Applications

(E)-tert-butyl 3-(4-bromo-2-chlorophenyl)acrylate has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: It can be used in the preparation of polymers and other materials with specific properties.

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical compounds.

    Biological Studies: It is used in the study of biological pathways and mechanisms due to its structural features.

Mechanism of Action

The mechanism of action of (E)-tert-butyl 3-(4-bromo-2-chlorophenyl)acrylate involves its interaction with various molecular targets. The compound can act as an electrophile, participating in reactions with nucleophiles in biological systems. The presence of the bromine and chlorine atoms on the phenyl ring enhances its reactivity, allowing it to interact with specific enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-(4-bromophenyl)acrylate
  • tert-Butyl 3-(4-chlorophenyl)acrylate
  • tert-Butyl 3-(2-chlorophenyl)acrylate

Uniqueness

(E)-tert-butyl 3-(4-bromo-2-chlorophenyl)acrylate is unique due to the presence of both bromine and chlorine atoms on the phenyl ring. This dual halogenation enhances its reactivity and allows for a broader range of chemical transformations compared to similar compounds with only one halogen substituent .

Properties

IUPAC Name

tert-butyl (E)-3-(4-bromo-2-chlorophenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrClO2/c1-13(2,3)17-12(16)7-5-9-4-6-10(14)8-11(9)15/h4-8H,1-3H3/b7-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUUJSEPGGAKNIP-FNORWQNLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C=CC1=C(C=C(C=C1)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)/C=C/C1=C(C=C(C=C1)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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